![molecular formula C19H21NS B14208928 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine CAS No. 830320-20-2](/img/structure/B14208928.png)
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclopentyl and a phenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine typically involves the alkenylation of pyridine derivatives. One common method is the Rh(III)-catalyzed C–H alkenylation reaction, which allows for the selective formation of mono- and dialkenyl-substituted pyridines . The reaction conditions can be tuned to achieve moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antiproliferative effects.
Medicine: It could be explored for its potential therapeutic properties, including anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Cyclopentyl-1-propyne: This compound features a cyclopentyl group and a propyne moiety.
3-Cyanopyridines: These compounds have a pyridine ring with a cyano group and have been studied for their antiproliferative activity.
Uniqueness
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, phenylsulfanyl group, and pyridine ring sets it apart from other similar compounds.
属性
CAS 编号 |
830320-20-2 |
|---|---|
分子式 |
C19H21NS |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-(3-cyclopentyl-2-phenylsulfanylprop-1-enyl)pyridine |
InChI |
InChI=1S/C19H21NS/c1-2-10-18(11-3-1)21-19(13-16-7-4-5-8-16)14-17-9-6-12-20-15-17/h1-3,6,9-12,14-16H,4-5,7-8,13H2 |
InChI 键 |
NPZRWPJZLLYQSM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

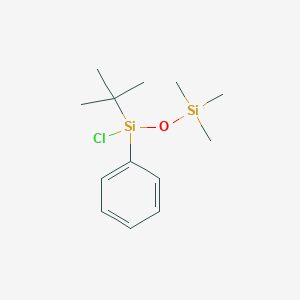
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
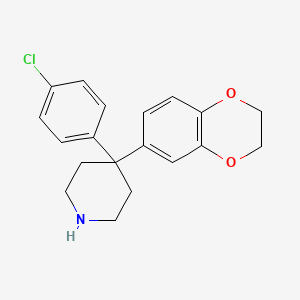
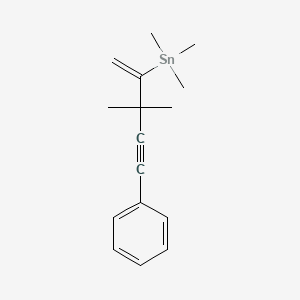
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
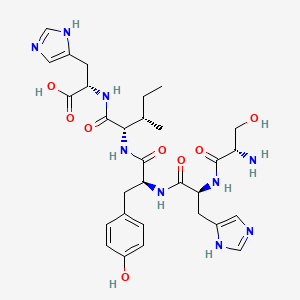
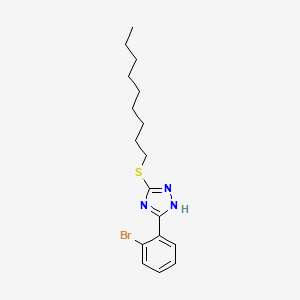
methanone](/img/structure/B14208925.png)
